2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

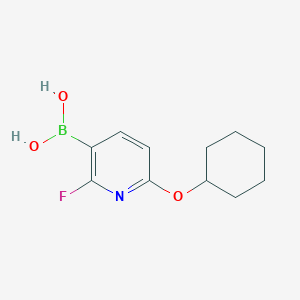

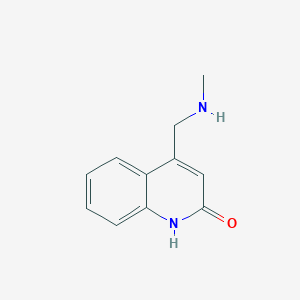

2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide is a chemical compound with the CAS Number: 2580207-06-1 . It has a molecular weight of 392.92 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide . The InChI Code is 1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H .Physical And Chemical Properties Analysis

The compound is a powder with a color ranging from colorless to yellow-brown to brown . It has a molecular weight of 392.92 . The compound’s InChI Code is 1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

- The compound serves as a crucial intermediate in the synthesis of 2-aminopyridines, which are foundational structures in bioactive natural products and organic materials. Efficient and flexible methods for preparing 6-substituted 2-aminopyridines have been developed, demonstrating the compound's utility in facilitating C-C cross-coupling reactions for broader synthetic applications (Bolliger, Oberholzer, & Frech, 2011).

Structural and Chemical Properties

- Studies on the structural and chemical properties highlight the importance of the compound in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the development of supramolecular assemblies and materials science (Haddad, AlDamen, & Al-Far, 2004).

Halogen Bonding and Supramolecular Assembly

- The compound's bromo-substituted derivatives have been utilized to explore halogen bonding interactions in the formation of macrocycles. This research contributes to the understanding of molecular aggregation and the design of new materials through directed supramolecular assembly (Mocilac & Gallagher, 2014).

Spin-Labelling and Molecular Recognition

- Research into spin-labelling reagents has been facilitated by derivatives of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol, aiding in the development of novel techniques for studying molecular interactions and dynamics (Alcock, Golding, Ioannou, & Sawyer, 1977).

Protonation Sites and Hydrogen Bonding

- The study of mono-hydrobromide salts of related compounds sheds light on protonation sites and hydrogen bonding patterns, which are fundamental for the development of pharmaceuticals and understanding drug-receptor interactions (Böck et al., 2021).

Catalysis and Amination Reactions

- The compound has been used in selective amination reactions catalyzed by palladium complexes, demonstrating its role in synthesizing amino-substituted pyridines, which are valuable in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWCXRPIUDHPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(CO)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)

![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2734970.png)

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)